2-(Piperidin-3-yloxy)pyridine
Overview
Description
2-(Piperidin-3-yloxy)pyridine is a nitrogenous compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The piperidine moiety is a common structural feature in many biologically active molecules, and its incorporation into pyridine rings can lead to compounds with interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles involves a piperidine-mediated [3 + 3] cyclization, which is an efficient route to functionalized chromeno[2,3-b]pyridines . Another method includes the one-pot oxidative decarboxylation-beta-iodination of amino acids to produce 2,3-disubstituted piperidines . Additionally, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is achieved by successive chlorination and condensation with piperidine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine was confirmed by 1H NMR and ESI MS . Similarly, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, with the single crystal detected by X-ray diffraction .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The [3 + 3] cyclization mentioned earlier is a novel transformation providing access to functionalized pyridine derivatives . Additionally, the synthesis of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine involves a three-component reaction at room temperature . The reactivity of these compounds can be further explored to synthesize more complex molecules, such as those found in natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be studied using computational methods such as density functional theory (DFT). For instance, the molecular electrostatic potential and frontier molecular orbitals of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were investigated using DFT to reveal some of its physicochemical properties . These studies are crucial for understanding the reactivity and potential applications of these compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel methods for synthesizing derivatives like 3-(pyrrolidin-1-yl)piperidine, important in medicinal chemistry, have been developed. These methods are more efficient for producing large quantities compared to previous complex processes (Smaliy et al., 2011).
Volumetric Properties in Aqueous Solutions : Comparative studies have been conducted on the volumetric properties of pyridine and piperidine derivatives in water, offering insights into their interactions at different temperatures and concentrations (Kul et al., 2013).
Nitropyridine Synthesis : Pyridine derivatives, including those related to piperidine, have significant applications in pharmaceuticals and new material production. Their synthesis methods have been extensively reviewed, underscoring their biological and medicinal relevance (Ivanova et al., 2021).
Biological and Medicinal Applications
Antitumor Activity : Research on bis-indole derivatives, involving pyridine or piperazine, has shown significant antitumor activity. These compounds have been evaluated for their potential in cancer treatment, highlighting the importance of pyridine derivatives in medicinal chemistry (Andreani et al., 2008).
Antimicrobial and Larvicidal Activities : Certain 2-hydroxypyrrolidine/piperidine derivatives exhibit notable antibacterial and larvicidal effects. Their synthesis and activity against various strains demonstrate the potential of these compounds in addressing microbial and insect-related challenges (Suresh et al., 2016).
Alkaloid Applications : Pyridine and piperidine alkaloids, found in plants, insects, amphibians, and marine animals, play diverse roles in nature, including defense mechanisms. Their complex stereochemistry and synthesis are crucial for various applications, including treatments for rheumatism and as analgesics (Plunkett & Sainsbury, 1991).
Advanced Applications
Quantum Chemical Studies : Quantum chemical and molecular dynamic simulation studies of piperidine derivatives have been used to predict their efficiency in inhibiting the corrosion of iron, demonstrating the applicability of these compounds in material science (Kaya et al., 2016).
Heterocyclic Hybrids Synthesis and Activities : Piperidine and pyridine are crucial in agriculture and medicine. Research on synthesizing heterocyclic hybrids containing these moieties has shown a range of biological activities, emphasizing their significance in synthetic drug discovery (Pemawat et al., 2023).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the therapeutic potential of 2-(Piperidin-3-yloxy)pyridine and its derivatives.
properties
IUPAC Name |
2-piperidin-3-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZFUIWKOIHVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396937 | |
Record name | 2-(Piperidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)pyridine | |
CAS RN |
862718-70-5 | |
Record name | 2-(3-Piperidinyloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862718-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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